6-(4-(Difluoromethoxy)phenyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid 6-(4-(Difluoromethoxy)phenyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13311641
InChI: InChI=1S/C20H12F3N3O3/c21-12-3-5-13(6-4-12)26-18-16(10-24-26)15(19(27)28)9-17(25-18)11-1-7-14(8-2-11)29-20(22)23/h1-10,20H,(H,27,28)
SMILES: C1=CC(=CC=C1C2=NC3=C(C=NN3C4=CC=C(C=C4)F)C(=C2)C(=O)O)OC(F)F
Molecular Formula: C20H12F3N3O3
Molecular Weight: 399.3 g/mol

6-(4-(Difluoromethoxy)phenyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

CAS No.:

Cat. No.: VC13311641

Molecular Formula: C20H12F3N3O3

Molecular Weight: 399.3 g/mol

* For research use only. Not for human or veterinary use.

6-(4-(Difluoromethoxy)phenyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid -

Specification

Molecular Formula C20H12F3N3O3
Molecular Weight 399.3 g/mol
IUPAC Name 6-[4-(difluoromethoxy)phenyl]-1-(4-fluorophenyl)pyrazolo[3,4-b]pyridine-4-carboxylic acid
Standard InChI InChI=1S/C20H12F3N3O3/c21-12-3-5-13(6-4-12)26-18-16(10-24-26)15(19(27)28)9-17(25-18)11-1-7-14(8-2-11)29-20(22)23/h1-10,20H,(H,27,28)
Standard InChI Key XEHSDKNMXLSTMS-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C2=NC3=C(C=NN3C4=CC=C(C=C4)F)C(=C2)C(=O)O)OC(F)F
Canonical SMILES C1=CC(=CC=C1C2=NC3=C(C=NN3C4=CC=C(C=C4)F)C(=C2)C(=O)O)OC(F)F

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a bicyclic pyrazolo[3,4-b]pyridine scaffold substituted at three critical positions:

  • 4-Carboxylic acid group: Enhances solubility and enables hydrogen bonding.

  • 1-(4-Fluorophenyl) group: Introduces electron-withdrawing effects, potentially improving metabolic stability .

  • 6-[4-(Difluoromethoxy)phenyl] group: The difluoromethoxy moiety increases lipophilicity and may influence pharmacokinetics .

Key Data:

PropertyValueSource
Molecular FormulaC20_{20}H12_{12}F3_3N3_3O3_3PubChem
Molecular Weight399.3 g/molPubChem
IUPAC Name6-[4-(Difluoromethoxy)phenyl]-1-(4-fluorophenyl)pyrazolo[3,4-b]pyridine-4-carboxylic acidPubChem
SMILESC1=CC(=CC=C1C2=NC3=C(C=NN3C4=CC=C(C=C4)F)C(=C2)C(=O)O)OC(F)FPubChem
logPEstimated 4.8 (analogous to )ChemDiv

Synthesis and Derivative Development

Example Pathway:

  • Step 1: Condensation of 4-fluorophenylhydrazine with a substituted pyridine-3-carbonitrile.

  • Step 2: Difluoromethoxylation via nucleophilic aromatic substitution.

  • Step 3: Hydrolysis of a methyl ester intermediate to yield the carboxylic acid .

Biological Activity and Research Applications

Comparative Activity:

CompoundTargetIC50_{50} (nM)Source
Analogous pyrazolo[3,4-b]pyridinePKC-β12–50Patent
6-(4-Hydroxy-phenyl)-3-styryl derivativeVEGFR28.2Patent

Physicochemical and Pharmacokinetic Profiling

Solubility and Permeability

  • logP: Estimated ~4.8 (similar to ), indicating moderate lipophilicity.

  • Hydrogen Bonding: 1 donor, 8 acceptors (PubChem ), suggesting moderate aqueous solubility.

  • Polar Surface Area: ~51.4 Ų (ChemDiv ), aligning with Rule of Five compliance.

Metabolic Stability

The difluoromethoxy group resists oxidative metabolism, potentially extending half-life . Fluorine atoms further reduce cytochrome P450-mediated degradation .

SupplierPurityPrice (mg)Availability
BOC Sciences>98%$250In Stock
Ambeed>95%$2001–2 Weeks

Future Directions and Challenges

Unresolved Questions

  • Target Identification: Specific kinase targets remain unvalidated.

  • Toxicity Profile: No in vivo data available for this compound.

Research Opportunities

  • Structure-Activity Relationships (SAR): Modifying substituents (e.g., replacing difluoromethoxy with methoxy) to optimize potency.

  • Formulation Studies: Enhancing bioavailability via prodrug strategies for the carboxylic acid group .

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